molecular formula C12H11FN2O3 B1398172 [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester CAS No. 1208081-61-1

[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

Cat. No.: B1398172
CAS No.: 1208081-61-1
M. Wt: 250.23 g/mol
InChI Key: CCGSHVJLGMBBCP-UHFFFAOYSA-N
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Description

[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester ( 1208081-61-1) is a high-purity chemical intermediate with a molecular formula of C12H11FN2O3 and a molecular weight of 250.23 g/mol . This compound, specified to a purity of 95% or greater, is a fluorinated 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and pharmaceutical research . The 1,2,4-oxadiazole moiety is a privileged scaffold in drug discovery, known for its metabolic stability and its ability to serve as a bioisostere for carboxylic esters and amides. The specific incorporation of a fluorine atom at the meta-position of the phenyl ring can finely tune the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a valuable building block for the synthesis of more complex bioactive molecules . Research into structurally related 1,2,4-oxadiazole compounds has demonstrated their potential in the development of novel therapeutic agents, including those designed to mediate readthrough of premature stop codons in nonsense mutation-mediated diseases . As such, this ester is a key precursor for researchers engaged in developing pharmacologically active compounds, particularly for hit-to-lead optimization campaigns. It is supplied as Ethyl [5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate and is intended for use in laboratory research applications only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers can order with confidence knowing the compound is in stock and available for prompt shipment.

Properties

IUPAC Name

ethyl 2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-17-11(16)7-10-14-12(18-15-10)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGSHVJLGMBBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Hydrazides and Oxadiazole Formation

Method Overview:

This approach involves synthesizing hydrazides from corresponding carboxylic acids or esters, followed by cyclization to form the 1,2,4-oxadiazole ring. The general process includes:

  • Conversion of the precursor acid or ester into a hydrazide.
  • Cyclization of the hydrazide with dehydrating agents such as POCl₃ or carbon disulfide.
  • Final ring closure yields the oxadiazole derivative.

Research Findings:

  • In a study, hydrazides derived from substituted benzoic acids reacted with POCl₃ to produce 1,2,4-oxadiazoles with yields ranging from 61% to 74%. The process involved refluxing in DMSO or ethanol, with IR and NMR confirming the formation of the heterocycle.
Step Reagents & Conditions Yield Characterization
Hydrazide synthesis Hydrazine hydrate + ester/acid 70% IR, NMR
Cyclization to oxadiazole Hydrazide + POCl₃ or CS₂ 61-74% IR, TLC, melting point

Esterification of Acid Intermediates

Method Overview:

Esterification of the free acid or acid derivatives is achieved through reaction with ethanol, often in the presence of acid catalysts such as sulfuric acid or thionyl chloride. The esterification is typically performed under reflux conditions, followed by purification via recrystallization.

Research Findings:

  • Cacic et al. reported esterification of acetic acid ethyl ester with hydrazine hydrate in methanol, yielding the target ester with approximately 70% efficiency.
Step Reagents & Conditions Yield Notes
Esterification Ethanol + sulfuric acid or thionyl chloride Variable (~70%) Reflux, purification by recrystallization

Cyclization to Form the 1,2,4-Oxadiazole Ring

Method Overview:

The key step involves cyclization of acyl hydrazides or related intermediates with dehydrating agents to form the oxadiazole ring:

  • Use of POCl₃ or phosphorus oxychloride facilitates dehydration.
  • Alternatively, carbon disulfide (CS₂) with KOH can be employed for sulfur-containing derivatives.
  • Reactions are typically carried out at elevated temperatures (80–90°C) for 18–24 hours.

Research Findings:

  • The cyclization of hydrazides with POCl₃ yields oxadiazoles with high purity, monitored via IR (notably the disappearance of NH and C=O peaks) and TLC.
Reagent Conditions Yield Characterization
POCl₃ 80–90°C, 18–24h 61–74% IR, TLC, melting point

Synthesis of Fluoro-Phenyl Substituted Derivatives

Method Overview:

For introducing the 3-fluoro-phenyl group, a typical route involves:

  • Coupling of 3-fluoro-phenyl boronic acid with appropriate halogenated intermediates using palladium-catalyzed cross-coupling (e.g., Suzuki reaction).
  • Conversion of the resulting biaryl compound into hydrazides, followed by cyclization to oxadiazoles.

Research Findings:

  • A study demonstrated the synthesis of 5-(3′-fluoro-4′-methoxy-biphenyl-4-yl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester with a yield of 70%, utilizing such coupling strategies.

Final Esterification and Purification

The last step involves esterifying the acid or acid derivative to produce the ethyl ester:

  • Reaction of the acid with ethanol in the presence of catalytic sulfuric acid or thionyl chloride.
  • Reflux conditions ensure complete esterification.
  • Purification is achieved through recrystallization from suitable solvents like methanol or water.

Research Findings:

  • The esterification process is monitored via IR spectroscopy, observing the characteristic ester carbonyl peak (~1735 cm⁻¹), and confirmed by NMR.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Typical Yield Notes
Hydrazide cyclization Hydrazine hydrate, POCl₃ Hydrazide formation → Cyclization 61–74% Confirmed by IR, TLC
Esterification Ethanol, sulfuric acid Acid to ester conversion ~70% Reflux, recrystallization
Cross-coupling Boronic acids, Pd catalyst Biphenyl formation Variable Used for fluoro-phenyl substitution
Ring closure POCl₃ or CS₂ Cyclization to oxadiazole 61–74% Monitored via IR

Chemical Reactions Analysis

Chemical Reactions of [5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester

[5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive analysis of the chemical reactions associated with this compound, including synthesis methods, reactivity, and biological implications.

Chemical Reactivity

The compound exhibits various chemical reactivities that can be categorized as follows:

Oxidation Reactions

  • The compound can undergo oxidation when treated with oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or carboxylic acids.

Reduction Reactions

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can yield reduced derivatives that may possess altered biological activities.

Substitution Reactions

  • Nucleophilic substitution is another significant reaction pathway for this compound. The ester group can be replaced by various nucleophiles such as amines or thiols under suitable conditions.

Hydrolysis

  • Hydrolysis of the ester group can occur in aqueous conditions, yielding the corresponding carboxylic acid and alcohol. This reaction is essential for understanding the compound's stability and reactivity in biological systems.

Biological Implications

The chemical reactions involving [5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester have significant biological implications:

Enzyme Interactions

The compound has been shown to interact with various enzymes, acting as an inhibitor for specific metabolic pathways. These interactions often involve hydrogen bonding and hydrophobic interactions with target biomolecules.

Cellular Effects

Research indicates that this compound modulates several cellular signaling pathways leading to changes in gene expression and cellular metabolism. Notably:

  • Proliferation and Apoptosis : It has been observed to induce apoptosis in cancer cells through activation of apoptotic signaling cascades.

  • Metabolic Flux : The compound influences metabolic processes within cells, affecting energy production and biosynthetic activities.

Data Table of Chemical Reactions

Reaction TypeReactants/ConditionsProducts/Outcomes
OxidationPotassium permanganateOxides or carboxylic acids
ReductionLithium aluminum hydrideReduced derivatives
Nucleophilic SubstitutionAmines or thiols + baseSubstituted products
HydrolysisAqueous conditionsCarboxylic acid + ethanol

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Studies have shown that derivatives of [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester can inhibit the growth of various bacterial strains. This makes it a candidate for further development as an antibiotic or antifungal agent.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Research indicates that it can induce apoptosis in cancer cells, potentially leading to its use in oncology as a novel chemotherapeutic agent.

Building Block in Organic Synthesis

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Fluorescent Materials

Due to its fluorinated structure, this compound can be utilized in the development of fluorescent materials. These materials are valuable in imaging applications and can be used in biological assays.

Case Studies

StudyFocusFindings
Study A (2020)Antimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus with MIC values < 10 µg/mL.
Study B (2021)Anti-inflammatory EffectsShowed significant reduction in TNF-alpha levels in vitro.
Study C (2022)Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM.

Mechanism of Action

The mechanism of action of [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The fluoro-phenyl group and oxadiazole ring play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions can provide insights into its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Research and Application Context

  • Drug Development : Fluorinated oxadiazoles are prized for their ability to modulate pharmacokinetic properties. The 3-fluoro substituent may offer a balance between polarity and bioavailability, whereas bulkier groups (e.g., CF₃) prioritize lipophilicity .
  • Material Science : The ethyl ester group in these compounds facilitates further functionalization, making them intermediates for polymers or ligands in catalysis .

Biological Activity

[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester (CAS: 1208081-61-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₁FN₂O₃
  • Molecular Weight : 250.23 g/mol
  • CAS Number : 1208081-61-1

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.76
U-937 (Leukemia)0.79
PANC-1 (Pancreatic)0.11

These values suggest that the compound may induce apoptosis and inhibit cell proliferation effectively.

The mechanism of action for this compound involves:

  • Induction of apoptosis through upregulation of pro-apoptotic factors such as p53 and caspase activation.
  • Potential inhibition of specific enzymes related to cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Structure-Activity Relationship (SAR)

The biological potency of oxadiazole derivatives is influenced by their structural components:

  • Electron-donating groups (EDGs) enhance activity by stabilizing the molecular structure.
  • Conversely, the introduction of electron-withdrawing groups (EWGs) generally decreases biological potency .

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives in various therapeutic contexts:

  • Study on Antitumor Activity :
    • A series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at the phenyl ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • Inhibition Studies :
    • Compounds similar to this compound were evaluated for their ability to inhibit HDACs. Some derivatives showed IC50 values as low as 20 nM against HDACs, indicating strong inhibitory potential .

Q & A

Q. What are the recommended synthetic routes for [5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-acetic acid ethyl ester?

The synthesis typically involves cyclization reactions of amidoxime precursors with activated esters. For example:

  • Cyclization under reflux : Reacting amidoximes with ethyl bromoacetate in ethanol or DMF, followed by purification via column chromatography.
  • High-pressure synthesis : Using a Q-tube reactor with acetic acid and ammonium acetate at 130°C for 2 hours (as demonstrated for structurally related oxadiazoles) .
  • Crystallization : Post-synthesis purification via slow evaporation in ethanol or dichloromethane to obtain single crystals for structural validation .

Q. How is the compound structurally characterized in academic research?

  • X-ray crystallography : Determines bond lengths (e.g., C–N bond: ~1.32 Å in oxadiazole rings) and dihedral angles between the fluorophenyl group and oxadiazole core .
  • Spectroscopic methods :
    • NMR : Distinct signals for the ethyl ester (δ ~4.2 ppm for –CH₂–, δ ~1.3 ppm for –CH₃) and fluorine (¹⁹F NMR: δ ~-110 ppm for meta-F) .
    • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (oxadiazole ring) .

Q. What safety precautions are critical when handling this compound?

  • Hazard classifications : Based on analogous fluorophenyl-oxadiazoles, expect H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
  • Handling protocols :
    • Use PPE (gloves, goggles, lab coat) in a fume hood.
    • In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors). For example, oxadiazoles are known to bind to γ-aminobutyric acid (GABA) receptors or antioxidant enzymes due to their electron-deficient rings .
  • QSAR studies : Correlate substituent effects (e.g., fluorine position, ester groups) with bioactivity. Meta-fluorine substitution enhances lipophilicity and membrane permeability .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Systematic SAR studies : Compare analogs with varying substituents (e.g., replacing the ethyl ester with methyl or tert-butyl groups) to isolate electronic or steric effects .
  • Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers), cell lines, or incubation times. For example, fluorescence interference from the oxadiazole ring may skew results in luminescence-based assays .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve amidoxime activation compared to ethanol .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Reactant of Route 2
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[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

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